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Introduction

Enteropeptidase (also known as enterokinase) is a type Il transmembrane serine protease
located in the brush border of the duodenum and jejunum.[1] It plays a crucial role in protein
digestion by converting inactive trypsinogen into its active form, trypsin, which in turn activates
a cascade of other pancreatic digestive enzymes.[1][2][3][4] Given its critical function,
understanding the biochemical and biophysical properties of human enteropeptidase, such as
its molecular weight and post-translational modifications like glycosylation, is essential for
research and therapeutic development. This guide provides a detailed overview of these
characteristics, supported by experimental data and methodologies.

Molecular Weight of Human Enteropeptidase

Human enteropeptidase is synthesized as a single-chain zymogen, proenteropeptidase.[3][4]
The gene encoding human enteropeptidase is located on chromosome 21921 and contains
an open reading frame that codes for a protein of 1019 amino acids.[3][5][6] Upon activation, it
is cleaved into a disulfide-linked heterodimer consisting of a heavy chain and a light chain.[2][6]
[7] The molecular weight of enteropeptidase can vary depending on its form (proenzyme vs.
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active heterodimer), its source (native vs. recombinant), and the extent of post-translational
modifications, particularly glycosylation.

The heavy chain, comprising 784 amino acids, anchors the enzyme in the intestinal brush
border membrane, while the light chain, with 235 amino acids, contains the catalytic serine
protease domain.[5][6][7] The theoretically predicted molecular weight based on the amino acid
sequence can differ significantly from the apparent molecular weight observed in experiments
due to extensive glycosylation.[2]

Quantitative Data on Molecular Weight

The following table summarizes the reported molecular weights for various forms of human
enteropeptidase.
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Apparent
Form of Predicted Molecular
. . Source/Expres
Enteropeptida Molecular Weight by . Notes
sion System
se Mass (kDa) SDS-PAGE
(kDa)
The higher
) ) apparent weight
Proenteropeptida Recombinant ]
) ) ~110 >130[2] is due to heavy
se (single chain) (HEK293F cells) ]
glycosylation.[2]
[8]
Proenteropeptida 110 150 (reducing Recombinant
se (single chain) conditions) (NSO-derived)
The range
Active reflects
Heterodimer 67, 55, 53 82-140[7] Native heterogeneity,
(Heavy Chain) likely due to
glycosylation.
Active . .
] 98-117 (reducing  Recombinant
Heterodimer 67, 55, 53 N ]
) conditions)[9] (NSO-derived)
(Heavy Chain)
Active The range
Heterodimer 27 35-62[7] Native reflects
(Light Chain) heterogeneity.
Active ) )
] 46-49 (reducing Recombinant
Heterodimer 27 - )
. ] conditions)[9] (NSO-derived)
(Light Chain)
] ) ~26 (non- Recombinant
Light Chain Only  ~26[10] o ]
glycosylated)[10]  (Pichia pastoris)
] Produced as a
) ) - Recombinant (E.
Light Chain Only  26.4[11] Not specified i non-glycosylated
coli
polypeptide.[11]
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This early
Purified from measurement
Native Enzyme Not specified 296][5] human duodenal  suggested a very
fluid high sugar

content (57%).[5]

Glycosylation of Human Enteropeptidase

Human enteropeptidase is a heavily glycosylated protein, which significantly impacts its
molecular weight, structure, and function.[2][12] Glycosylation influences protein folding,
stability, and enzymatic activity.[13][14]

N-linked Glycosylation

The amino acid sequence of human proenteropeptidase contains 18 potential N-linked
glycosylation sites, characterized by the sequon Asn-X-Ser/Thr, where X can be any amino
acid except proline.[2][15] Of these, 17 are located in the heavy chain and one is predicted in
the light chain, though some sources suggest three potential sites in the light chain.[7] Cryo-
electron microscopy studies have confirmed the presence of glycans at nine of these sites
within the core region of the enzyme.[2] The removal of these glycans has been shown to affect
the tertiary structure and enzymatic activity of enteropeptidase.[]

O-linked Glycosylation

While N-linked glycosylation is predominant, the possibility of O-linked glycosylation on serine
or threonine residues exists for many secreted and membrane-bound proteins.[15] However,
specific studies detailing O-linked glycosylation sites on human enteropeptidase are less
common in the literature.

Quantitative Data on Glycosylation
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Glycosylation Feature Number | Description

Location

Potential N-linked

17 in the heavy chain, 1 in the

] ) 18[2][8] light chain (some sources
Glycosylation Sites
suggest 3)[7]
] ) ] Distributed throughout the core
Observed N-linked Glycans 9 (in the core region)[2][8]

structure of the enzyme.

Carbohydrate Content (Native)  ~30-40% (Bovine)[

7] Not specified

Carbohydrate Content (Native 57% (47% neutral sugars, 10%

Human) amino sugars)[5]

Not specified

Key Signaling and Structural Diagrams

The following diagrams illustrate the domain structure of proenteropeptidase and its primary

signaling function.

Human Proenteropeptidase (1019 aa)

™

Heavy Chain (784 aa)

Light Chain (235 aa)

Heavy Chain Domains

Light Chain Domain

Serine Protease Domain
(Catalytic Triad: His, Asp, Ser)

Activation Cleavage Site
(Disulfide bond links chains)

Click to download full resolution via product page

Caption: Domain structure of human proenteropeptidase.
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Caption: Activation of trypsinogen by enteropeptidase.

Experimental Protocols

This section details common methodologies used to study the molecular weight and
glycosylation of human enteropeptidase.

Expression and Purification of Recombinant Human
Enteropeptidase

Recombinant human enteropeptidase is commonly expressed in mammalian cell lines like
HEK293F or NSO cells to ensure proper folding and glycosylation, or in systems like E. coli or
Pichia pastoris for non-glycosylated or specific variants.[2][10][11]

Protocol for Mammalian Cell Expression (HEK293F):

o Cloning: The cDNA sequence for human enteropeptidase (e.g., residues 182-1019 for a
secreted form) is cloned into a mammalian expression vector (e.g., pcDNA3) with an N-
terminal signal peptide and a C-terminal affinity tag (e.g., 10x His-tag).[2][8]

e Transfection: HEK293F cells are cultured in serum-free medium and transfected with the
expression plasmid using a suitable transfection reagent.[2]

o Expression: Cells are grown for several days (e.g., 7 days) to allow for protein expression
and secretion into the culture supernatant.[2]
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» Harvesting and Clarification: The cell supernatant is harvested and clarified by centrifugation
and filtration to remove cells and debris.[2][8]

« Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column.
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20
mM) to remove non-specifically bound proteins.[2][8]

o Elution: The recombinant enteropeptidase is eluted from the column using a high
concentration of imidazole (e.g., 500 mM).[2]

o Buffer Exchange: Eluted fractions are pooled and dialyzed against a suitable storage buffer
(e.g., 20 mM Tris-HCI, 20 mM NacCl, pH 7.6).[2][8]

o Purity Analysis: The purity and molecular weight of the final protein are assessed by SDS-
PAGE.[2][8]

Determination of Molecular Weight by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard
technique to separate proteins based on their molecular weight.

Protocol:

o Sample Preparation: The purified protein sample is mixed with a loading buffer containing
SDS and a reducing agent (e.g., B-mercaptoethanol or DTT) to denature the protein and
break disulfide bonds. For non-reducing conditions, the reducing agent is omitted.

o Electrophoresis: Samples are loaded onto a polyacrylamide gel (e.qg., 4-12% gradient gel)
alongside a molecular weight marker. An electric field is applied to migrate the negatively
charged protein-SDS complexes through the gel.

¢ Visualization: After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie
Brilliant Blue or silver stain) to visualize the protein bands.[10]

e Analysis: The apparent molecular weight of the protein is estimated by comparing the
migration distance of its band to the bands of the known molecular weight markers.
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Analysis of N-linked Glycosylation

The analysis of glycosylation typically involves enzymatic removal of glycans followed by
analysis of the mass shift by SDS-PAGE or mass spectrometry.

Glycoprotein Sample
(e.g., Purified Enteropeptidase)

'

Denaturation

Enzymatic Deglycosylation

(e.g., PNGase F)

Mass Shift
Analysis

Site-Specific
Analysis

Proteolytic Digestion
(e.g., Trypsin)

>

Click to download full resolution via product page

Caption: Workflow for N-linked glycosylation analysis.

Protocol for Deglycosylation with PNGase F:
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» Denaturation: The glycoprotein is denatured by heating in the presence of SDS and a
reducing agent. This step is crucial for the enzyme to access the glycosylation sites.

o Enzymatic Digestion: Peptide:N-glycosidase F (PNGase F) is added to the denatured protein
sample. PNGase F cleaves the bond between the innermost GIcNAc and the asparagine
residue of N-linked glycans.[16] The reaction is incubated according to the manufacturer's
instructions (e.g., 37°C for several hours).

e Analysis:

o By SDS-PAGE: The deglycosylated sample is run on an SDS-PAGE gel alongside the
untreated (glycosylated) sample. A downward shift in the molecular weight of the treated
sample indicates the removal of N-linked glycans.

o By Mass Spectrometry: For site-specific analysis, the deglycosylated protein is subjected
to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-
MS/MS.[17][18] The PNGase F-mediated cleavage results in the deamidation of the
asparagine residue to aspartic acid, causing a characteristic mass increase of 0.984 Da,
which can be detected by mass spectrometry to pinpoint the exact site of glycosylation.
[16]

Enteropeptidase Activity Assay

The enzymatic activity of enteropeptidase is typically measured using a colorimetric or
fluorometric peptide substrate.

Protocol using a Colorimetric Substrate:

 Activation (if required): If the enteropeptidase is in its proenzyme form, it must first be
activated. This can be achieved by incubation with a small amount of trypsin or another
suitable protease like thermolysin.[2] The activation reaction is then stopped, for example, by
adding a specific inhibitor of the activating protease.

o Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM
CaClz, 0.05% Brij-35, pH 7.5).
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e Reaction Mixture: In a 96-well plate, combine the activated enteropeptidase solution with
the assay buffer.

o Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as Z-
Lys-SBzl, along with a detection reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

e Measurement: The plate is read in a plate reader at the appropriate wavelength (e.g., 405
nm) in kinetic mode for a set period (e.g., 5 minutes).[9]

» Calculation: The specific activity is calculated based on the rate of change in absorbance,
the extinction coefficient of the product, and the amount of enzyme used.[9]

Conclusion

Human enteropeptidase is a complex glycoprotein whose molecular weight and function are
significantly influenced by extensive N-linked glycosylation. The apparent molecular weight
observed in experimental settings is considerably higher than the predicted mass from its
amino acid sequence, a direct consequence of its carbohydrate content. A thorough
understanding of these properties, gained through the application of the detailed protocols
described herein, is fundamental for researchers in digestive physiology and for professionals
developing therapeutics that may interact with or target this key enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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